Meclofenoxate - 51-68-3

Meclofenoxate

Catalog Number: EVT-274532
CAS Number: 51-68-3
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Meclofenoxate is a monocarboxylic acid.
An ester of DIMETHYLAMINOETHANOL and para-chlorophenoxyacetic acid.
Synthesis Analysis

The synthesis of Meclofenoxate involves several key steps, utilizing thionyl chloride for chlorination and subsequent condensation reactions. The process can be summarized as follows:

This method demonstrates industrial viability due to its efficiency and scalability, making it suitable for large-scale production.

Molecular Structure Analysis

Meclofenoxate's molecular structure features a phenoxy group attached to an acetic acid moiety, which is further esterified with dimethylaminoethanol. The structural representation can be described by the following characteristics:

  • Stereochemistry: The compound is achiral, meaning it does not have stereocenters or optical activity.
  • Functional Groups: It contains an ether linkage (-O-), an ester group (-COO-), and a chlorinated aromatic ring.
  • Structural Formula: The structural formula can be represented using SMILES notation as CN(C)CCOC(=O)COC1=CC=C(Cl)C=C1, indicating the presence of both aliphatic and aromatic components .
Chemical Reactions Analysis

Meclofenoxate participates in several chemical reactions that are significant for its pharmacological activity:

  1. Hydrolysis: In aqueous environments, Meclofenoxate can undergo hydrolysis to release dimethylaminoethanol and para-chlorophenoxyacetic acid.
  2. Degradation: Under certain conditions, it may degrade into various by-products, which could potentially alter its efficacy.
  3. Interaction with Neurotransmitters: The compound enhances the synthesis of acetylcholine by increasing the availability of dimethylaminoethanol in the brain, which is crucial for cognitive functions .

These chemical behaviors underline its role as a cognitive enhancer.

Mechanism of Action

The primary mechanism of action of Meclofenoxate involves its cholinergic properties. It facilitates the synthesis of acetylcholine, a neurotransmitter essential for memory and learning processes. Specifically:

  • Acetylcholine Production: By increasing levels of dimethylaminoethanol, Meclofenoxate promotes the production of acetylcholine in neurons.
  • Cell Membrane Integrity: It also enhances the phospholipid composition of cellular membranes, thereby improving neuronal function and resilience against oxidative stress .
  • Neuroprotective Effects: Studies suggest that Meclofenoxate possesses antioxidant properties that protect neurons from damage associated with aging and neurodegenerative diseases .

These mechanisms contribute to its potential therapeutic applications in cognitive decline.

Physical and Chemical Properties Analysis

Meclofenoxate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methylene chloride.
  • Stability: Stable under normal storage conditions but may degrade upon prolonged exposure to moisture or heat.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

These properties are essential for understanding its formulation and delivery methods.

Applications

Meclofenoxate has various scientific applications, particularly in pharmacology and neuroscience:

  1. Cognitive Enhancement: Used primarily as a nootropic agent to improve memory and cognitive functions in elderly populations.
  2. Neuroprotective Agent: Investigated for its potential to protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease by enhancing mitochondrial function and reducing oxidative stress .
  3. Clinical Uses: Indicated for conditions like encephalopathy, mental retardation in children, and recovery from brain injuries or strokes .
Historical Development and Synthesis of Meclofenoxate

Origins of Phenoxyacetic Acid Derivatives in Neuropharmacology

Phenoxyacetic acid derivatives emerged as chemically versatile compounds with significant biological activities long before their neuropharmacological potential was realized. The core phenoxyacetic acid structure consists of a phenolic ring linked to an acetic acid moiety, providing a scaffold amenable to extensive chemical modifications. Initially, these compounds gained attention in agricultural science due to their structural similarity to plant auxins (growth hormones), particularly observed in p-chlorophenoxyacetic acid (pCPA), which demonstrated leaf retention properties in trees [1]. This botanical effect hinted at broader bioactivity potential, prompting pharmacological investigations in the mid-20th century.

The transition into neuropharmacology began when researchers recognized the structural adaptability of phenoxyacetic acid derivatives allowed for optimization toward central nervous system targets. Early derivatives exhibited modulatory effects on neurotransmitter systems, though with limited specificity. The compound 2,4-dichlorophenoxyacetic acid showed preliminary neuroactive properties, but it was the introduction of electron-withdrawing chlorine atoms at specific positions that enhanced bioavailability and CNS activity. By the 1950s, researchers systematically modified the phenoxyacetic acid scaffold, creating derivatives with improved blood-brain barrier permeability and neurotransmitter-specific actions. These investigations laid essential groundwork for hybrid molecule development, demonstrating phenoxyacetic acid's capacity as a "carrier" moiety for targeted neuropharmacological agents [2]. Notably, phenoxyacetic acid derivatives later showed diverse therapeutic applications beyond neuropharmacology, including as gastrin/cholecystokinin-B receptor antagonists and anti-mycobacterial agents, confirming the scaffold's broad utility in medicinal chemistry [6] [10].

Table 1: Early Phenoxyacetic Acid Derivatives with Neuropharmacological Relevance

Compound NameStructural FeaturesPrimary Neuropharmacological Action
p-Chlorophenoxyacetic acid (pCPA)Para-chloro substitution on phenyl ringPlant hormone analog; precursor to neuroactive hybrids
DZ-3514Phenoxyacetamide with ureido groupsHigh-affinity gastrin/CCK-B receptor antagonist
2,4-Dichlorophenoxyacetic acidOrtho and para chlorine substitutionsPreliminary neuroactivity (non-specific)
Ethyl(p-tolyloxy)acetateEthyl ester of p-methylphenoxyacetic acidFlavoring agent; structural model

Evolution of Centrophenoxine as a Hybrid Cholinergic Compound

Meclofenoxate (centrophenoxine) emerged as a strategic neuropharmacological innovation through the rational esterification coupling of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA). This synthesis, first achieved by French researchers in the 1950s, represented a deliberate effort to overcome the blood-brain barrier (BBB) penetration limitations of standalone cholinergic precursors. DMAE, a direct precursor to the neurotransmitter acetylcholine, demonstrated cholinergic activity but exhibited suboptimal brain bioavailability when administered alone. pCPA, beyond its horticultural applications, served as a biologically active "shuttle" component designed to enhance the delivery of the DMAE moiety into the central nervous system [3] [5]. The ester bond linking these components allowed for enzymatic hydrolysis within the brain, releasing DMAE for acetylcholine synthesis and pCPA for its intrinsic biological activities.

The molecular design leveraged several biochemical principles. DMAE (dimethylethanolamine) acts as a choline analog, participating in the Kennedy pathway for phosphatidylcholine synthesis in neuronal membranes. Its incorporation enhances membrane fluidity and serves as an acetylcholine precursor. pCPA contributes membrane-stabilizing properties and demonstrates inherent antioxidant capabilities, particularly in scavenging hydroxyl radicals (•OH). Critically, the esterification conferred physicochemical properties (optimal log P, molecular weight) facilitating BBB transit beyond either component alone. Upon absorption and transit to the brain, hepatic and neuronal esterases hydrolyze meclofenoxate, liberating DMAE and pCPA at their site of action. Research indicates DMAE undergoes incorporation into neuronal membranes as phosphatidyl-DMAE and may undergo methylation to form choline via S-adenosyl methionine (SAMe), though the latter pathway remains incompletely characterized [1] [3]. This dual-component mechanism positioned meclofenoxate uniquely within early nootropic and neuroprotective drug development.

Table 2: Molecular Components of Meclofenoxate (Centrophenoxine)

ComponentChemical NaturePrimary Neuropharmacological RolesLimitations Alone
Dimethylaminoethanol (DMAE)Choline precursor; tertiary amine• Acetylcholine synthesis • Phosphatidylcholine membrane incorporation • Antioxidant membrane effectsPoor BBB penetration; rapid metabolism
p-Chlorophenoxyacetic acid (pCPA)Chlorinated phenoxy derivative• "Molecular shuttle" enhancing BBB transit • Antioxidant (OH-radical scavenging) • Membrane stabilizationLimited intrinsic neuroactivity
Meclofenoxate (esterified hybrid)DMAE-pCPA ester• Enhanced CNS delivery • Synergistic cholinergic and antioxidant activity • Lipofuscin reductionRequires enzymatic hydrolysis for activation

Key Milestones in Patenting and Commercialization

The commercial trajectory of meclofenoxate reflects evolving pharmaceutical formulation strategies and shifting global regulatory landscapes. Initial patents emerged from France in the 1950s, protecting the core chemical entity (dimethylaminoethyl p-chlorophenoxyacetate hydrochloride) and its synthesis. These foundational patents emphasized its application for "cerebral insufficiency" and age-related cognitive decline, positioning it as a novel neurotonic rather than a disease-specific therapeutic. Throughout the 1960s-1980s, patent activity shifted toward optimizing delivery and stability. Key innovations included lyophilized (freeze-dried) injectable formulations designed to enhance stability of the ester bond in aqueous environments. One significant patent (CN102552234A) detailed a freeze-dried powder injection incorporating cyclodextrin inclusion complexes or co-solvents (like polyethylene glycol 400) with mannitol or glutathione as stabilizers, significantly improving reconstitution properties and shelf-life [4].

The 2000s witnessed advanced delivery patents addressing meclofenoxate's pharmacokinetic limitations. A notable Chinese patent (CN101229149A) developed a stomach-floating sustained-release capsule utilizing gas-generating agents (like sodium bicarbonate) within a matrix of ethyl cellulose, microcrystalline cellulose, and gel-forming polymers. This system prolonged gastric residence time, enabling more consistent absorption and reducing dosing frequency—a significant advancement given meclofenoxate's relatively short plasma half-life [8]. Commercially, meclofenoxate has been marketed under diverse brand names globally: Lucidril and Centrophenoxin in European markets (Germany, Austria, Hungary), Analux and Cellative in Asia, and notably as a dietary supplement in the United States despite lacking FDA drug approval [5]. This bifurcation—prescription drug versus supplement—reflects significant regional differences in regulatory classification of nootropic compounds. Japan maintains it as a prescription medication primarily indicated for post-stroke cognitive impairment and traumatic brain injury sequelae, while its U.S. supplement status has spurred ongoing regulatory debate regarding unapproved drug inclusion in cognitive enhancement products [5].

Table 3: Key Meclofenoxate Patent and Commercialization Milestones

Time PeriodDevelopment TypeSpecific AdvancementCommercial/Regulatory Impact
1950s (France)Initial Synthesis PatentProtection of dimethylaminoethyl p-chlorophenoxyacetateEstablished core compound for neurotonic applications
1960s-1980sFormulation PatentsLyophilized powder injections with stabilizers (mannitol, cyclodextrins)Improved stability for clinical intravenous use
1970s-1990sGlobal Brand ProliferationMarketed as Lucidril (EU), Helfergin, Cerebron, CellativePrescription status in multiple European & Asian markets
2000sAdvanced Delivery PatentStomach-floating sustained-release capsules (gas-generating systems)Enhanced oral bioavailability and dosing convenience
2000s-PresentRegulatory DiversificationDietary supplement status in USA; prescription drug elsewhereMarket access without FDA drug approval in USA

Properties

CAS Number

51-68-3

Product Name

Meclofenoxate

IUPAC Name

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

InChI

InChI=1S/C12H16ClNO3/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3

InChI Key

XZTYGFHCIAKPGJ-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl

Solubility

Soluble in DMSO

Synonyms

Atsefen
Centrophenoxine
Cerutil
Cetrexin
Helfergin
Meclofenoxate
Meclofenoxate Hydrochloride

Canonical SMILES

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.